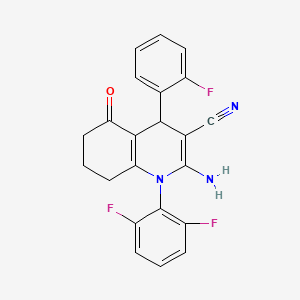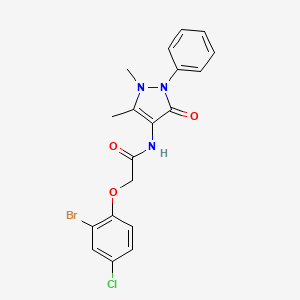![molecular formula C23H22N4O6S B15006109 4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a thiazine ring, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazine Ring: The thiazine ring is formed through the reaction of a suitable amine with a thioamide under acidic conditions.
Coupling Reactions: The benzodioxole and thiazine intermediates are then coupled using a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds and imine groups.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), halogenating agents (N-bromosuccinimide).
Major Products
Oxidation Products: Corresponding oxides and carboxylic acids.
Reduction Products: Reduced forms of the compound with saturated bonds.
Substitution Products: Halogenated derivatives of the benzodioxole moiety.
Scientific Research Applications
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Eutylone: A synthetic cathinone with stimulant properties.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: A compound with a similar benzodioxole moiety.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one: Another synthetic cathinone with structural similarities.
Uniqueness
4-{3-[(E)-[4-(2H-1,3-BENZODIOXOL-5-YL)BUTAN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID stands out due to its unique combination of a benzodioxole moiety, a thiazine ring, and a benzoic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22N4O6S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[[3-[(E)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]-2-imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C23H22N4O6S/c1-13(2-3-14-4-9-17-18(10-14)33-12-32-17)26-27-20(28)11-19(34-23(27)24)21(29)25-16-7-5-15(6-8-16)22(30)31/h4-10,19,24H,2-3,11-12H2,1H3,(H,25,29)(H,30,31)/b24-23?,26-13+ |
InChI Key |
PNLFLOKSOHGHHY-VVZMYPQYSA-N |
Isomeric SMILES |
C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/CCC3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)CCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline](/img/structure/B15006028.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)


![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)
![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)

![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006101.png)
![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)
![N'-[(3Z)-1-(diphenylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-hydroxybutanehydrazide](/img/structure/B15006112.png)
